6-(Benzyloxy)quinolin-4-ol
Overview
Description
6-(Benzyloxy)quinolin-4-ol is a quinoline derivative featuring a benzyloxy group at the 6-position and a hydroxyl group at the 4-position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)quinolin-4-ol typically involves the following steps:
Starting Material: The synthesis begins with quinoline or a substituted quinoline derivative.
Benzyloxy Group Introduction: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable base.
Hydroxyl Group Introduction: The hydroxyl group at the 4-position can be introduced through selective oxidation or hydroxylation reactions.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often utilize catalysts and controlled reaction environments to achieve efficient synthesis .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as dihydroquinoline derivatives.
Substitution: The compound can participate in substitution reactions, where the benzyloxy or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce dihydroquinoline derivatives .
Scientific Research Applications
6-(Benzyloxy)quinolin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating diseases such as malaria, cancer, and bacterial infections.
Industry: The compound is used in the development of materials with specific properties, such as fluorescence and photostability
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)quinolin-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, resulting in bacterial cell death .
Comparison with Similar Compounds
Quinoline: The parent compound of 6-(Benzyloxy)quinolin-4-ol, known for its broad range of biological activities.
4-Hydroxyquinoline: A similar compound with a hydroxyl group at the 4-position, used in various medicinal applications.
6-Methoxyquinoline: A derivative with a methoxy group at the 6-position, exhibiting different biological properties.
Uniqueness: this compound is unique due to the presence of both benzyloxy and hydroxyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile chemical modifications and enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
6-phenylmethoxy-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-16-8-9-17-15-7-6-13(10-14(15)16)19-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMMRLBJXSUNTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=CC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656139 | |
Record name | 6-(Benzyloxy)quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847577-89-3 | |
Record name | 6-(Benzyloxy)quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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